molecular formula C17H29NO2 B14198776 1-Azacyclooctadec-7-ene-2,6-dione CAS No. 920279-12-5

1-Azacyclooctadec-7-ene-2,6-dione

Cat. No.: B14198776
CAS No.: 920279-12-5
M. Wt: 279.4 g/mol
InChI Key: IMZULLWTLDKHOM-UHFFFAOYSA-N
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Description

1-Azacyclooctadec-7-ene-2,6-dione is a macrocyclic compound featuring an 18-membered ring containing one nitrogen atom (azacycle), a conjugated double bond (ene), and two ketone groups (diones) at positions 2 and 6 .

Properties

CAS No.

920279-12-5

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

1-azacyclooctadec-7-ene-2,6-dione

InChI

InChI=1S/C17H29NO2/c19-16-12-9-7-5-3-1-2-4-6-8-10-15-18-17(20)14-11-13-16/h9,12H,1-8,10-11,13-15H2,(H,18,20)

InChI Key

IMZULLWTLDKHOM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCNC(=O)CCCC(=O)C=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azacyclooctadec-7-ene-2,6-dione typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a suitable dicarboxylic acid with an amine, followed by cyclization under high-temperature conditions . The reaction conditions often require the use of catalysts to facilitate the formation of the large ring structure.

Industrial Production Methods: Industrial production of 1-Azacyclooctadec-7-ene-2,6-dione may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Azacyclooctadec-7-ene-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

1-Azacyclooctadec-7-ene-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-Azacyclooctadec-7-ene-2,6-dione involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s macrocyclic framework and dione functionality align it with several bioactive derivatives. Below is a detailed comparison:

Benzoacridine-5,6-dione Derivatives

  • Structure : Polycyclic aromatic systems fused with a dione moiety.
  • Biological Activity : Demonstrated potent antiproliferative effects against MCF-7 breast cancer cells, with IC50 values ranging from 5.4–47.99 μM .
  • Mechanism : Likely involves intercalation into DNA or inhibition of topoisomerases, common to acridine-based anticancer agents .
  • Key Difference : Unlike 1-Azacyclooctadec-7-ene-2,6-dione, benzoacridine derivatives are smaller, rigid, and lack a macrocyclic ring, which may affect bioavailability and target specificity.

Ergost-25-ene-3,6-dione

  • Structure : Steroidal dione isolated from Solanum torvum unripe fruits.
  • Biological Activity : Exhibited higher binding affinity to BRCA1 (breast cancer susceptibility protein) than doxorubicin in molecular docking studies .
  • Mechanism : Predicted to modulate DNA repair pathways via BRCA1 interaction .
  • Key Difference : Ergost-25-ene-3,6-dione is a natural product with a steroidal backbone, contrasting with the synthetic macrocyclic design of 1-Azacyclooctadec-7-ene-2,6-dione.

Dipyrano Chromene-diones (e.g., Compounds 82–87, 88–95)

  • Structure: Flavanol-derived macrocycles with multiple dione and dihydroxyphenyl groups .
  • Key Difference : These compounds are plant-derived and contain fused pyran rings, differing from the azacycle and isolated diones in 1-Azacyclooctadec-7-ene-2,6-dione.

Data Table: Comparative Analysis of Dione-Containing Compounds

Compound Structure Class Biological Activity (IC50 or Binding Affinity) Mechanism Insights Source/Reference
1-Azacyclooctadec-7-ene-2,6-dione Macrocyclic azacycle Not reported Hypothesized DNA interaction Synthetic
Benzoacridine-5,6-dione Polycyclic acridine 5.4–47.99 μM (MCF-7 cells) DNA intercalation Synthetic
Ergost-25-ene-3,6-dione Steroidal dione Higher BRCA1 affinity than doxorubicin BRCA1 modulation Natural (Plant)
Dipyrano Chromene-diones Flavanol macrocycles Not reported Antioxidant (inferred) Natural (Plant)

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